ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as an ester, a benzofuran, a phenyl group, a sulfonyl group, and an acetamido group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For example, a similar compound, N-(4-bromophenyl)acetamide, has a molecular weight of 214.059 .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse due to the presence of various functional groups. For instance, organoboron compounds can undergo a wide range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, N-(4-bromophenyl)acetamide, the molecular weight is 214.059 .Scientific Research Applications
Organic Synthesis and Methodologies
Photolytic Reactions and Carbene Chemistry : The study of photolytic reactions of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate reveals the formation of carbenes, which can undergo various reactions with nucleophiles. This insight into carbene chemistry can aid in the development of novel synthetic routes for related compounds (Ang, Prager, & Williams, 1995).
Selenium-Containing Heterocycles : Research into the synthesis of selenium-containing heterocycles from isoselenocyanates showcases the versatility of heterocyclic chemistry in constructing complex molecular architectures, providing a framework for synthesizing related benzofuran derivatives (Zhou, Linden, & Heimgartner, 2000).
Pharmacological Applications
Glutaminase Inhibitors : The design and synthesis of BPTES analogs, as glutaminase inhibitors, illustrate the potential of structurally complex molecules in therapeutic applications, particularly in cancer research. Such methodologies could be adapted for the synthesis and evaluation of ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate derivatives (Shukla et al., 2012).
Antibacterial Agents : The synthesis of N-substituted acetamide derivatives and their evaluation for antibacterial activity demonstrate the bioactivity potential of complex molecules. This research suggests a pathway for the exploration of this compound derivatives in antimicrobial studies (Iqbal et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target hiv-1 .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit potent activity against hiv-1 . This suggests that the compound may interact with viral proteins or enzymes, inhibiting their function and thus preventing the replication of the virus.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Properties
IUPAC Name |
ethyl 5-[acetyl-(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO6S/c1-3-32-25(29)23-21-15-19(11-14-22(21)33-24(23)17-7-5-4-6-8-17)27(16(2)28)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQIIWBKTXUPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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